1-Iodo-4-(2-methoxyethoxy)benzene
Overview
Description
1-Iodo-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H11IO2 and a molecular weight of 278.09 g/mol . It is an aromatic compound, specifically an aryl iodide, characterized by the presence of an iodine atom attached to a benzene ring substituted with a 2-methoxyethoxy group . This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
The synthesis of 1-Iodo-4-(2-methoxyethoxy)benzene typically involves the iodination of 4-(2-methoxyethoxy)benzene. One common method includes the reaction of 4-(2-methoxyethoxy)benzene with iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Iodo-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Coupling Reactions: It is often used in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran . Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
1-Iodo-4-(2-methoxyethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Iodo-4-(2-methoxyethoxy)benzene involves its reactivity as an aryl iodide. The iodine atom in the compound is a good leaving group, making it reactive in substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Iodo-4-(2-methoxyethoxy)benzene can be compared with other aryl iodides such as iodobenzene and 1-iodo-4-methoxybenzene . While all these compounds share the presence of an iodine atom attached to a benzene ring, this compound is unique due to the additional 2-methoxyethoxy group, which can influence its reactivity and applications .
Similar compounds include:
Iodobenzene: A simpler aryl iodide with just an iodine atom attached to a benzene ring.
1-Iodo-4-methoxybenzene: An aryl iodide with a methoxy group attached to the benzene ring.
Properties
IUPAC Name |
1-iodo-4-(2-methoxyethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYNRJGYKYTVFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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